molecular formula C12H15N3S B2902531 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole CAS No. 66921-09-3

3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole

Cat. No.: B2902531
CAS No.: 66921-09-3
M. Wt: 233.33
InChI Key: LBIZWNXMKDHFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole” is a derivative of 3-mercapto-1,2,4-triazole . These compounds are known to have diverse biological activities, including antiproliferative and antioxidant activities . They are often used in medicinal chemistry due to their ability to bind with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of 3-mercapto-1,2,4-triazole derivatives involves the use of alkoxy substituents of different sizes and positions . The size and position of the alkoxy group significantly influence the antiproliferative activity of the synthesized compounds .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized by techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

3-Mercapto-1,2,4-triazole derivatives exhibit tautomerism in solution . They can undergo regioselective S-alkylation to form a series of S-substituted derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as FT-IR and NMR spectroscopy .

Mechanism of Action

The mechanism of action of 3-mercapto-1,2,4-triazole derivatives is related to their antiproliferative activity. They act as antitubulin drugs, inhibiting the tubulin polymerization process when they bind to an active site called colchicine .

Future Directions

The future directions for the study of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole and its derivatives could involve further pharmacological studies . There is potential for these compounds to be developed into new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-2-3-9-11-13-14-12(16)15(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIZWNXMKDHFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NNC(=S)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.